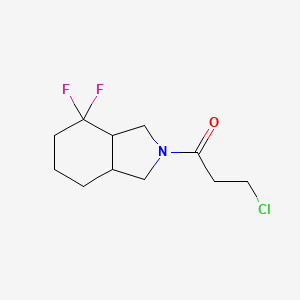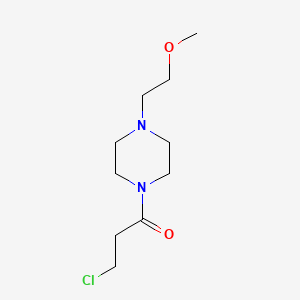![molecular formula C14H26N2O B1478883 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2098109-07-8](/img/structure/B1478883.png)
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Vue d'ensemble
Description
The compound “3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole” is a complex organic molecule. It contains a piperidin-4-yl group, which is a common structural motif in many pharmaceuticals and other biologically active compounds . The octahydrocyclopenta[c]pyrrole part suggests that the compound has a bicyclic structure with a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a multicomponent reaction . The piperidin-4-yl group could be introduced through a substitution reaction .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the pyrrole ring, which is an aromatic system and can participate in electrophilic substitution reactions . The piperidine ring could also influence the compound’s reactivity, particularly if it is involved in the formation of salts or quaternary ammonium compounds.Applications De Recherche Scientifique
AKT Inhibitors for Cancer Treatment
Compounds with a piperidin-4-yl side chain have been designed and synthesized as AKT inhibitors. These inhibitors have shown high inhibitory activity against AKT1 and potent anti-proliferative effects on prostate cancer cells .
Synthesis of Piperidin-4-yl-carbamates
An efficient synthesis route for methyl piperidine-4-yl-carbamate has been developed, which involves reductive amination followed by de-protection and salt formation. This process could be applicable to similar compounds for various uses .
Biological Activities of Piperidin-4-ones
Piperidin-4-ones, which share a structural similarity with the compound , exhibit various biological activities. Their synthesis and applications in different biological fields have been outlined in literature .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole is the AKT protein, also known as Protein Kinase B . AKT is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole acts as an inhibitor of AKT . It binds to the AKT protein, preventing it from phosphorylating and activating downstream proteins in the AKT pathway . This inhibition disrupts the normal function of the AKT pathway .
Biochemical Pathways
The main biochemical pathway affected by 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole is the AKT pathway . The AKT pathway is involved in cell survival and growth. When 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole inhibits AKT, it can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells .
Pharmacokinetics
It has been shown to have high metabolic stability in human liver microsomes , suggesting it may have good bioavailability
Result of Action
The inhibition of AKT by 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole can lead to a decrease in cell proliferation and an increase in apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive AKT signaling, such as certain types of cancer .
Propriétés
IUPAC Name |
3a-(methoxymethyl)-2-piperidin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-17-11-14-6-2-3-12(14)9-16(10-14)13-4-7-15-8-5-13/h12-13,15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWLFHSGMLGBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1478803.png)
![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)


![5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478809.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1478810.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)


![5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478820.png)
![5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478821.png)
![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478822.png)